molecular formula C25H19ClFN3O2 B2829181 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-61-2

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2829181
CAS RN: 866809-61-2
M. Wt: 447.89
InChI Key: SOOZAZYGALFFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Derivative Studies

Quinoline derivatives, including those similar to the specified compound, are extensively studied for their synthesis and transformation into various derivatives. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, highlighting their potential as fluorophores, antioxidants, and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).

Fluorescent Applications and Sensory Properties

The fluorescent properties of quinoline derivatives are of particular interest in biochemistry and medicine for studying various biological systems. Danel et al. (2010) reported on the optical absorption and fluorescence spectra of 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline and its cyclized derivatives, suggesting their potential as luminescent or electroluminescent materials depending on solvent polarity (Danel et al., 2010).

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives also find applications in pharmaceutical and medicinal chemistry. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, as explored by Deady et al. (2003), demonstrate the potential of quinoline-based compounds in developing potent cytotoxins for treating various cancers (Deady et al., 2003).

Photovoltaic and Electronic Applications

Investigations into the photovoltaic properties of quinoline derivatives, such as those conducted by Zeyada et al. (2016), reveal their suitability for use in organic–inorganic photodiode fabrication. The study on 4H-pyrano[3,2-c]quinoline derivatives suggests their effectiveness as materials for enhancing photovoltaic performance in devices (Zeyada et al., 2016).

Analytical Chemistry Applications

Quinoline derivatives can also be used as fluorogenic labeling reagents in analytical chemistry, as demonstrated by Gatti et al. (1997), who explored the HPLC-fluorescence determination of chlorophenols in pharmaceuticals using quinoline derivatives. This application underscores the versatility of quinoline compounds in developing sensitive and selective analytical methods (Gatti et al., 1997).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-31-22-11-18-21(12-23(22)32-2)30(13-16-5-3-4-6-20(16)27)14-19-24(28-29-25(18)19)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOZAZYGALFFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.